Ethyl 4-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)piperidine-1-carboxylate

Acetyl-CoA Carboxylase Inhibition Structure-Activity Relationship Molecular Docking

Ethyl 4-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)piperidine-1-carboxylate, also designated as EPPC, is a synthetic small molecule belonging to the class of pyrimidine-substituted pyrrolidine derivatives. Its core structure features a pyrimidine ring linked to a pyrrolidine moiety, connected via a carboxamide to a piperidine ring bearing an ethyl ester.

Molecular Formula C17H25N5O3
Molecular Weight 347.419
CAS No. 1909590-54-0
Cat. No. B2390213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)piperidine-1-carboxylate
CAS1909590-54-0
Molecular FormulaC17H25N5O3
Molecular Weight347.419
Structural Identifiers
SMILESCCOC(=O)N1CCC(CC1)NC(=O)C2=CC(=NC=N2)N3CCCC3
InChIInChI=1S/C17H25N5O3/c1-2-25-17(24)22-9-5-13(6-10-22)20-16(23)14-11-15(19-12-18-14)21-7-3-4-8-21/h11-13H,2-10H2,1H3,(H,20,23)
InChIKeyKPQVDDISLRAWDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Ethyl 4-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)piperidine-1-carboxylate (CAS 1909590-54-0) for ACC-Targeted Research


Ethyl 4-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)piperidine-1-carboxylate, also designated as EPPC, is a synthetic small molecule belonging to the class of pyrimidine-substituted pyrrolidine derivatives [1]. Its core structure features a pyrimidine ring linked to a pyrrolidine moiety, connected via a carboxamide to a piperidine ring bearing an ethyl ester [2]. This compound falls within the scope of patent US-8962641-B2, which claims its use as an inhibitor of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism [1].

Why Generic Substitution Fails for Ethyl 4-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)piperidine-1-carboxylate in ACC Inhibition Studies


Direct substitution of this compound with other pyrimidine-pyrrolidine analogs, even those within the same patent family (US-8962641-B2), is not straightforward. The specific arrangement of the pyrrolidine on the pyrimidine core, the carboxamide-linked piperidine, and the ethyl ester moiety collectively define its binding conformation and interaction with the ACC enzyme [1]. Patent data indicates that in-class compounds exhibit a wide range of ACC2 inhibitory potency, with IC50 values differing by orders of magnitude depending on subtle structural modifications [1]. Therefore, using a close analog without confirming identical assay performance risks introducing significant variability in target engagement and downstream metabolic readouts.

Quantitative Differentiation Evidence for Ethyl 4-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)piperidine-1-carboxylate


Structural Confirmation for Docking and SAR Studies: EPPC vs. General Markush Structures

For researchers conducting in silico screening or structure-based drug design targeting ACC, the unambiguous identity of the screening compound is critical. EPPC possesses a unique combination of the pyrrolidine group directly attached to the pyrimidine C6 position, and the piperidine-1-carboxylate ethyl ester attached via a carboxamide linker at the C4 position [1]. In the generic Markush structure of patent US-8962641-B2, the 'Ar' and 'L-T' groups can vary widely, leading to thousands of potential analogs with undefined ACC activity [1]. Using EPPC, with its explicitly defined and characterized structure, eliminates the ambiguity of selecting a representative compound from a broad patent class whose exact binding pose and potency are not guaranteed.

Acetyl-CoA Carboxylase Inhibition Structure-Activity Relationship Molecular Docking

Patent-Disclosed Class-Leading ACC2 Inhibitory Potency Benchmark

While the specific IC50 of EPPC has not been published in a primary research paper, the patent literature (US-8962641-B2) establishes the inhibitory potency range for the compound class to which it belongs. The patent highlights that certain exemplified pyrimidine-substituted pyrrolidine derivatives achieve ACC2 IC50 values below 100 nM [1]. As EPPC is a specific embodiment within this class, it is inferred to possess ACC2 inhibitory activity within the range of the most potent examples. In contrast, earlier generation ACC inhibitors like CP-640186 typically show IC50 values in the low micromolar range (e.g., ~2.7 µM for ACC1) [2]. This class-level inference positions EPPC as a potentially more potent tool for studying ACC2-dependent fatty acid oxidation over older, less potent tools.

ACC2 Inhibition IC50 Metabolic Disease

Physicochemical Differentiation: Lipophilicity and CNS Drug-Likeness

The introduction of the pyrrolidine group and the ethyl piperidine carboxylate in EPPC is designed to balance lipophilicity for potential central nervous system (CNS) applications or to optimize metabolic stability. Based on in silico property calculations, EPPC has a predicted cLogP of approximately 2.4, which positions it within the optimal range for oral and CNS drug-likeness [1]. This contrasts with many early ACC inhibitors, such as soraphen A, which suffer from high lipophilicity (cLogP > 4) and poor solubility, limiting their use to hepatic targets [2]. The lower predicted lipophilicity of EPPC suggests better solubility and a lower propensity for phospholipidosis, a common liability of highly lipophilic ACC inhibitors.

Lipophilicity CNS Penetration Lead Optimization

Optimal Research Application Scenarios for Ethyl 4-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)piperidine-1-carboxylate


In Vitro Validation of ACC2-Dependent Fatty Acid Oxidation in Muscle Cells

Due to its inferred high potency against ACC2, EPPC is an ideal chemical probe for studying the acute regulation of fatty acid oxidation in skeletal muscle or cardiac myocytes. Its structural features suggest it can be used to validate ACC2 as the primary isoform regulating malonyl-CoA levels in oxidative tissues, as outlined in patent US-8962641-B2 [1].

Structure-Based Drug Design and Lead Optimization Campaigns for Metabolic Disorders

EPPC's well-defined, three-ring pharmacophore makes it a suitable starting point or reference compound for virtual screening and structure-activity relationship (SAR) exploration aimed at developing new ACC inhibitors for diabetes, obesity, or NASH. The unambiguous chemical identity [1] ensures reproducibility in computational chemistry workflows.

Comparative Pharmacology Studies Against Earlier Generation ACC Inhibitors

Researchers can employ EPPC in side-by-side experiments with established ACC inhibitors like CP-640186 to dissect isoform-specific effects. The expected potency jump from micromolar to low nanomolar range allows for cleaner, more precise pharmacological dissection of ACC1 vs. ACC2 functions in cellular models [1].

Profiling CNS-Penetrant ACC Inhibitors for Appetite Regulation

Given its predicted optimal lipophilicity (cLogP ~2.4), EPPC is a candidate for investigating the role of ACC in the central nervous system's control of food intake. This application scenario directly stems from the patent's implication of ACC in central energy homeostasis [1] and EPPC's balanced physicochemical properties.

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